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ABN401 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor

tyrosine kinase.[1][2] In the landscape of targeted cancer therapies, understanding the

selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target

effects. This guide provides a comparative analysis of ABN401's cross-reactivity with other

tyrosine kinases, supported by experimental data.

Kinase Selectivity Profile
A comprehensive kinase selectivity profile of ABN401 was performed against a panel of 571

kinases, which included 369 wildtype and 202 mutant kinases.[1] The results underscore the

high selectivity of ABN401 for its primary target, c-MET.

At a concentration of 1 µM, ABN401 demonstrated 98% inhibition of MET kinase activity.[1]

Notably, minimal cross-reactivity was observed with other kinases. The only other kinases to

show significant inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively.[1]

The IC50 value of ABN401 for c-MET is 10 nM. This high degree of selectivity suggests a

favorable safety profile with a lower likelihood of off-target toxicities.
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Target Kinase
Percent Inhibition
(at 1 µM ABN401)

IC50 (nM) Kinase Family

MET 98% 10 Tyrosine Kinase

CLK1 37% Not Reported CMGC

CLK4 45% Not Reported CMGC

Mechanism of Action and Signaling Pathway
ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby

preventing its autophosphorylation and the subsequent activation of downstream signaling

pathways. Dysregulation of the HGF/c-MET signaling axis is implicated in various aspects of

tumorigenesis, including cell proliferation, survival, migration, and invasion. By selectively

inhibiting c-MET, ABN401 effectively abrogates these oncogenic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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